molecular formula C16H15ClO4 B6339699 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid CAS No. 1171923-40-2

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid

Cat. No. B6339699
CAS RN: 1171923-40-2
M. Wt: 306.74 g/mol
InChI Key: VUVNLYWTZLANIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid” is an organic compound. It has a benzene ring (benzoic acid) as its core structure, with a methoxy group (-OCH3) and a chlorobenzyloxymethyl group attached to it .


Molecular Structure Analysis

The molecular formula of this compound is C15H13ClO3, and its molecular weight is 276.71492 . The exact structure would depend on the positions of the methoxy and chlorobenzyloxymethyl groups on the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the methoxy and chlorobenzyloxymethyl groups. The chlorine atom in the chlorobenzyloxymethyl group might make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not available from the sources I found .

Scientific Research Applications

Synthesis and Industrial Applications

  • Industrial Process for SGLT2 Inhibitors : A study by Zhang et al. (2022) describes the industrial-scale synthesis of a key intermediate similar to 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid for the production of SGLT2 inhibitors, a class of drugs used in diabetes therapy.

Chemical Synthesis and Modification

  • Directed Lithiation : Research by Bennetau et al. (1995) details a method for the directed lithiation of benzoic acids, which could be applicable to compounds like 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid, enabling further functionalization.

Material Science and Luminescence

  • Lanthanide Coordination Compounds : Sivakumar et al. (2010) Sivakumar et al. (2010) investigated lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. This study shows the potential for using structurally similar compounds in the development of materials with unique photophysical properties.

Receptor Binding and Pharmaceutical Research

  • Receptor Binding Sites : A study by Brown and Foubister (1984) explores the receptor binding sites of benzoic acid derivatives, indicating their potential in developing new therapeutic agents.

Quantum Chemical Studies

  • Quantum Chemical Studies : Sainsbury's research in 1975 Sainsbury (1975) includes quantum chemical studies on substituted benzoic acids, which can be crucial for understanding the electronic structure and reactivity of compounds like 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid.

Corrosion Inhibition

  • Corrosion Inhibition : Chafiq et al. (2020) Chafiq et al. (2020) studied the effectiveness of benzoic acid derivatives in corrosion inhibition, suggesting possible applications of similar compounds in protecting materials against corrosion.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body.

properties

IUPAC Name

2-[(2-chlorophenyl)methoxymethyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-20-14-8-4-6-12(15(14)16(18)19)10-21-9-11-5-2-3-7-13(11)17/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVNLYWTZLANIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid

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